N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide
Description
N-[1-(Furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a methyl group at the 5-position and a sulfonamide moiety linked to a furan-containing propan-2-yl group. Sulfonamides are well-known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The structural uniqueness of this compound lies in its hybrid heterocyclic system, combining a thiophene ring (a sulfur-containing aromatic system) with a furan group (an oxygen-containing heterocycle).
For example, 5-bromofuran-2-sulfonyl chloride has been synthesized via chlorosulfonation of 2-bromofuran in dichloromethane (DCM) at low temperatures, followed by reaction with amines to form sulfonamides . Extending this methodology, the target compound could be synthesized by reacting 5-methylthiophene-2-sulfonyl chloride with 1-(furan-2-yl)propan-2-amine.
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-9(8-11-4-3-7-16-11)13-18(14,15)12-6-5-10(2)17-12/h3-7,9,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZZXHAIVADYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC(C)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. One common method involves the reaction of 1-(furan-2-yl)propan-2-amine with 5-methylthiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or receptors. The furan and thiophene rings may also contribute to the compound’s binding affinity and specificity through π-π interactions and hydrophobic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include sulfonamides with variations in the aromatic core (thiophene vs. benzene/furan) and substituents. Below is a comparative analysis based on structural features, synthesis, and reported activities:
Key Comparisons
Core Heterocycle Influence: Thiophene vs. However, benzene derivatives like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide exhibit notable anti-malarial activity, possibly due to chlorine’s electronegativity enhancing target affinity . Furan vs. Thiophene: The furan-propan-2-yl group in the target compound introduces an oxygen atom, which may improve solubility but reduce metabolic stability compared to sulfur-containing thiophene.
Halogenated analogues (e.g., 5-chloro in ) often show stronger antimicrobial activity due to halogen-induced polarization, a feature absent in the target compound.
Synthetic Complexity: The synthesis of furan-containing sulfonamides (e.g., ) requires precise control of sulfonyl chloride formation and amine coupling, similar to the target compound.
Hydrogen Bonding and Crystal Packing :
- Sulfonamides typically form hydrogen bonds via the sulfonyl (-SO₂-) and amide (-NH-) groups, influencing crystal packing and solubility . The furan-propan-2-yl group may introduce steric hindrance, reducing intermolecular hydrogen bonding compared to simpler analogues like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a furan ring, a thiophene moiety, and a sulfonamide functional group. These structural features contribute to its biological activity by influencing its interaction with biological targets.
- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis. This mechanism underlies their antimicrobial activity.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against several pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.5 |
| HeLa (Cervical Cancer) | 2.0 |
| A549 (Lung Cancer) | 1.8 |
The IC50 values indicate that the compound is effective at low concentrations, suggesting a strong potential for therapeutic applications in oncology.
Case Studies
- Study on Antimicrobial Efficacy : In a recent study, this compound was tested against clinical isolates of Staphylococcus aureus and demonstrated significant inhibition of biofilm formation, an important factor in chronic infections .
- Anticancer Research : A study involving the compound's effect on MCF-7 cells revealed that it induced apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls . Flow cytometry analysis confirmed these findings, showing a dose-dependent increase in apoptotic cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
